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Introduction

The β-galactosidase assay, utilizing the chromogenic substrate o-nitrophenyl-β-D-

galactopyranoside (ONPG), is a cornerstone technique in molecular biology for quantifying

gene expression. The bacterial lacZ gene, which encodes the enzyme β-galactosidase, is a

widely used reporter gene. When a promoter of interest is fused to the lacZ gene, the resulting

β-galactosidase activity serves as a direct and measurable proxy for the promoter's activity.

The enzyme cleaves the colorless ONPG substrate into galactose and o-nitrophenol, a yellow

compound that can be quantified spectrophotometrically by measuring its absorbance at 420

nm.[1][2][3]

To standardize the results and allow for comparison across different experiments and cell

densities, the enzyme activity is expressed in Miller Units.[4] This standardized unit normalizes

the rate of the reaction to the cell density and the volume of culture used, providing a robust

measure of specific enzyme activity.[5][6] This application note provides a detailed protocol for

performing the ONPG assay and calculating Miller Units, a critical tool for drug development,

studying gene regulation, and analyzing protein-protein interactions.[7][8][9]
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The ability of certain bacteria to ferment lactose is dependent on two key enzymes: lactose

permease, which facilitates the entry of lactose into the cell, and β-galactosidase, which

hydrolyzes lactose into glucose and galactose.[8][10] The ONPG assay uses an artificial

lactose analog, ONPG, which can enter the cell and is cleaved by β-galactosidase.[10] This

enzymatic reaction produces o-nitrophenol, which imparts a yellow color to the solution, with an

absorbance maximum at 420 nm.[1][11][12] The intensity of this color is directly proportional to

the amount of enzyme activity.
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Caption: Enzymatic reaction underlying the ONPG assay.
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This protocol is optimized for bacterial cultures. Modifications may be necessary for other cell

types, such as yeast or mammalian cells.

I. Required Materials and Reagents
Reagent/Material Preparation / Notes

Z-Buffer

For 1 L: 16.1 g Na₂HPO₄·7H₂O, 5.5 g

NaH₂PO₄·H₂O, 0.75 g KCl, 0.246 g

MgSO₄·7H₂O. Dissolve in 950 mL dH₂O, adjust

pH to 7.0, and bring volume to 1 L. Autoclave.

Before use, add 2.7 mL β-mercaptoethanol per

1 L of Z-Buffer.[6]

ONPG Solution

4 mg/mL in Z-Buffer or 0.1 M phosphate buffer

(pH 7.0). Prepare fresh before each experiment

as it is light-sensitive.[6][7]

Stop Solution 1 M Sodium Carbonate (Na₂CO₃).[2][13]

Lysis Reagents

0.1% SDS, Chloroform. Alternatively,

commercial reagents like PopCulture can be

used.[6][14]

Bacterial Culture
Grown to mid-log phase (OD₆₀₀ between 0.2 -

0.7).[6]

Equipment

Spectrophotometer or microplate reader,

incubator (30-37°C), centrifuge, micropipettes,

sterile tubes.

II. Experimental Workflow: Step-by-Step Protocol
Cell Culture:

Inoculate 5 mL of appropriate growth media with a single bacterial colony. Grow overnight

at 37°C with shaking.[6]

The next day, subculture the cells by inoculating fresh media to achieve an initial OD₆₀₀ of

~0.05-0.1.
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If applicable, add the inducer (e.g., IPTG) at the appropriate time.

Grow the culture at 37°C with shaking until it reaches mid-logarithmic phase (OD₆₀₀ of 0.2-

0.7).[6] This ensures that cells are metabolically active and protein expression is stable.

Harvesting and Density Measurement:

Place cultures on ice for at least 20 minutes to halt cell growth and protein synthesis.[6]

Transfer 1 mL of the culture to a cuvette and measure the optical density at 600 nm

(OD₆₀₀) against a media blank. Record this value precisely. This measurement is critical

for normalizing the enzyme activity.[7]

Cell Permeabilization:

Transfer a defined volume (V) of the cell culture (e.g., 0.1 to 0.5 mL, depending on

expected activity) into a fresh microfuge tube.[15]

Add Z-Buffer (with β-mercaptoethanol) to bring the total volume to 1 mL.

Add 50 µL of 0.1% SDS and 100 µL of chloroform to permeabilize the cell membranes.

Vortex vigorously for 10-15 seconds.[6] This step allows ONPG to enter the cells.

Enzymatic Reaction:

Pre-warm the tubes to 28-30°C for 5 minutes.

Start the reaction by adding 200 µL of 4 mg/mL ONPG solution to each tube.[6]

Start a timer immediately and mix the contents. Note the exact start time (t_start) for each

sample.

Incubate the reaction at 28-30°C. Monitor the development of a yellow color. The reaction

should proceed long enough for a visible color change but not so long that the substrate

becomes limiting (OD₄₂₀ should ideally be between 0.2 and 0.9).[4][15]

Stopping the Reaction:
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Stop the reaction by adding 500 µL of 1 M Na₂CO₃.[6] This raises the pH, which denatures

β-galactosidase and halts the reaction.

Record the exact stop time (t_stop). The total reaction time (t) in minutes is (t_stop -

t_start).[16]

Absorbance Measurement:

Centrifuge the tubes at high speed (~13,000 rpm) for 5 minutes to pellet cell debris.[7]

Carefully transfer the supernatant to a clean cuvette.

Measure the absorbance at 420 nm (OD₄₂₀) to quantify the amount of o-nitrophenol

produced.[1]

Measure the absorbance at 550 nm (OD₅₅₀) to correct for light scattering caused by any

remaining cell debris.[6][17]
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Caption: Standard experimental workflow for the ONPG assay.
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Calculating Miller Units
The specific activity of β-galactosidase is calculated using the Miller Unit formula, which

normalizes the rate of o-nitrophenol production to cell density and reaction volume.

The Miller Unit Formula
The most common formula is:

Miller Units = 1000 × [OD₄₂₀ – (1.75 × OD₅₅₀)] / (t × V × OD₆₀₀)[6][15][18]

Where:

OD₄₂₀: Absorbance of the yellow o-nitrophenol product.[1]

OD₅₅₀: Absorbance at 550 nm, used to correct for light scattering by cell debris. The

correction factor of 1.75 is empirically derived.[6][17]

t: Reaction time in minutes, from the addition of ONPG to the addition of the stop solution.

[16]

V: Volume of the cell culture used in the assay, in milliliters (mL).[6]

OD₆₀₀: Absorbance of the culture at 600 nm, representing the cell density at the time of

assay.[7]

1000: A scaling factor to express the units in whole numbers.[5]

Click to download full resolution via product page

Caption: Logical flow of data for Miller Unit calculation.

Data Presentation and Interpretation
Raw data should be meticulously recorded and organized. The final Miller Units provide a clear,

comparable metric for β-galactosidase activity.
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Example Data and Calculation
Consider an experiment testing the effect of two compounds on a specific promoter.

Table 1: Raw Experimental Data

Sample OD₆₀₀
Volume (V)
(mL)

Time (t)
(min)

OD₄₂₀ OD₅₅₀

Control 0.520 0.2 15.0 0.455 0.030

Compound A 0.510 0.2 15.0 0.890 0.032

Compound B 0.535 0.2 15.0 0.150 0.028

Table 2: Calculated Miller Units

Sample Calculation Miller Units

Control
1000 × [0.455 – (1.75 × 0.030)]

/ (15.0 × 0.2 × 0.520)
258.0

Compound A
1000 × [0.890 – (1.75 × 0.032)]

/ (15.0 × 0.2 × 0.510)
545.1

Compound B
1000 × [0.150 – (1.75 × 0.028)]

/ (15.0 × 0.2 × 0.535)
63.0

Interpretation:

Compound A leads to a significant increase in Miller Units compared to the control,

suggesting it acts as an activator of the promoter or enhances the expression/stability of the

reporter protein.

Compound B results in a sharp decrease in Miller Units, indicating it likely inhibits promoter

activity or interferes with the reporter system.

These quantitative results are crucial for dose-response studies in drug development,

mutational analysis of promoters, and validating protein-protein interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b015333#calculating-miller-units-from-
onpg-assay-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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